2-{[6-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-6-oxohexyl]carbamoyl}benzoic acid
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Overview
Description
2-{[6-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-6-oxohexyl]carbamoyl}benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoic acid core, an indole moiety, and a benzyloxy group, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-6-oxohexyl]carbamoyl}benzoic acid typically involves multiple steps, including the formation of the indole ring, the introduction of the benzyloxy group, and the coupling of the benzoic acid moiety. Common synthetic routes may include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl bromide in the presence of a base such as potassium carbonate.
Coupling with Benzoic Acid: The final step involves the coupling of the indole derivative with benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[6-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-6-oxohexyl]carbamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzoic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives
Reduction: Alcohol derivatives
Substitution: Nitro-indole, halogenated indole derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and organic materials.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Medicine: Potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[6-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-6-oxohexyl]carbamoyl}benzoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The indole moiety could facilitate binding to specific proteins, while the benzyloxy group might enhance its lipophilicity and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Benzoic acid derivatives: Compounds like salicylic acid and acetylsalicylic acid (aspirin) which have similar benzoic acid cores.
Uniqueness
2-{[6-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-6-oxohexyl]carbamoyl}benzoic acid is unique due to its combination of an indole moiety, a benzyloxy group, and a benzoic acid core. This unique structure may confer specific biological activities and chemical reactivity that are not observed in simpler compounds.
Properties
Molecular Formula |
C32H35N3O5 |
---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
2-[[6-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethylamino]-6-oxohexyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C32H35N3O5/c1-22-25(28-20-24(15-16-29(28)35-22)40-21-23-10-4-2-5-11-23)17-19-33-30(36)14-6-3-9-18-34-31(37)26-12-7-8-13-27(26)32(38)39/h2,4-5,7-8,10-13,15-16,20,35H,3,6,9,14,17-19,21H2,1H3,(H,33,36)(H,34,37)(H,38,39) |
InChI Key |
MTWYFDZQPIGREN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCNC(=O)CCCCCNC(=O)C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
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